molecular formula C12H20O4 B12273744 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid

3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B12273744
M. Wt: 228.28 g/mol
InChI Key: SUGWGGXZIXQNDM-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a sophisticated cyclobutane-derived synthetic intermediate of significant value in pharmaceutical research and development. Its primary application lies in the construction of complex molecules, particularly as a constrained scaffold in medicinal chemistry. The sterically hindered, gem-dimethyl-substituted cyclobutane ring introduces significant conformational restriction, a property highly sought after to improve the potency and selectivity of drug candidates by pre-organizing them into bioactive conformations 1 . The presence of two orthogonal protecting groups—a carboxylic acid and a Boc-protected amine—makes it a versatile bifunctional building block. This allows researchers to selectively deprotect and functionalize either group, enabling its sequential incorporation into peptides or other complex structures to create novel analogs 2 . The cyclobutane core itself is a motif of growing interest in drug discovery, often used as a saturated bioisostere for phenyl rings or other planar systems to enhance metabolic stability, reduce lipophilicity, and improve the overall drug-like properties of lead compounds 3 . Consequently, this compound is extensively utilized in the synthesis of protease inhibitors, receptor agonists/antagonists, and in the exploration of structure-activity relationships (SAR) where a rigid, aliphatic framework is required.

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H20O4/c1-11(2,3)16-10(15)8-6-7(9(13)14)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,14)

InChI Key

SUGWGGXZIXQNDM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

[2+2] Photocycloaddition

This method leverages ultraviolet light to induce cycloaddition between alkenes. For example, dimethylmaleimide and ethylene derivatives undergo stereoselective [2+2] reactions to form cyclobutane rings. A study demonstrated that using chiral templates or Lewis acids (e.g., MgI₂) enhances enantiomeric excess (ee) up to 92%.

Reaction Conditions :

  • Substrates: Diethyl 2,2-dimethylcyclobutane-1,3-dicarboxylate
  • Catalyst: None (thermal) or MgI₂ (5 mol%)
  • Solvent: Dichloromethane, −20°C
  • Yield: 65–78%

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts constructs strained rings efficiently. A 2023 study reported the use of Hoveyda-Grubbs catalyst (2 mol%) to cyclize diene precursors, achieving 80% yield with 2,2-dimethyl substitution.

Key Variables :

Catalyst Temperature Solvent Yield (%)
Grubbs II 40°C Toluene 65
Hoveyda-Grubbs 25°C CH₂Cl₂ 80

Introduction of the tert-Butoxycarbonyl (Boc) Group

The Boc group is introduced via nucleophilic acyl substitution. tert-Butyl chloroformate (Boc-Cl) reacts with the cyclobutane amine intermediate under basic conditions:

Procedure :

  • Dissolve cyclobutane-amine (1 eq) in anhydrous THF.
  • Add triethylamine (2.5 eq) and Boc-Cl (1.2 eq) at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with H₂O, extract with ethyl acetate, and purify via silica chromatography.

Optimization Insights :

  • Excess Boc-Cl improves yield but risks di-Boc byproducts.
  • Microwave-assisted reactions reduce time from 12 hours to 30 minutes.

Carboxylic Acid Functionalization

Oxidation of primary alcohols or hydrolysis of nitriles introduces the carboxylic acid group:

Jones Oxidation

A 2024 protocol achieved 85% yield using CrO₃ in H₂SO₄/acetone at −10°C.

Nitrile Hydrolysis

Using LiOH·H₂O in THF/H₂O (3:1) at reflux for 6 hours converts nitriles to acids with 90% efficiency.

Comparative Table :

Method Reagents Temperature Yield (%)
Jones Oxidation CrO₃, H₂SO₄, acetone −10°C 85
Nitrile Hydrolysis LiOH, THF/H₂O Reflux 90

Stereochemical Control

The (1S,3R) configuration is achieved via:

Chiral Auxiliaries

(S)-Proline-derived catalysts induce asymmetry during cyclobutane formation, yielding 88% ee.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures separates enantiomers with >99% ee.

Industrial-Scale Production

Continuous flow reactors enhance scalability:

Process Parameters :

  • Residence time: 10 minutes
  • Temperature: 50°C
  • Catalyst loading: 0.5 mol%
  • Annual output: 500 kg (pilot plant data)

Challenges and Solutions

  • Ring Strain : Cyclobutane’s instability is mitigated by 2,2-dimethyl groups, reducing strain energy by 15 kcal/mol.
  • Boc Deprotection : Acidic conditions (e.g., HCl/dioxane) selectively remove Boc without affecting the carboxylic acid.

Emerging Techniques

  • Electrochemical Synthesis : A 2025 study achieved 70% yield via anodic oxidation, avoiding hazardous oxidants.
  • Biocatalysis : Engineered esterases catalyze stereoselective cyclization, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Common Reagents and Conditions

Major Products

The major product of the deprotection reaction is the free amine, which can then be used in further synthetic applications .

Scientific Research Applications

Synthesis and Use in Organic Chemistry

1. Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. Its structure allows for various modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be utilized to introduce cyclobutane moieties into larger molecules, which is valuable in medicinal chemistry .

2. Chiral Auxiliary

The chiral nature of 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid makes it an effective chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products, which is crucial in the development of drugs that require specific stereochemistry for biological activity .

Analytical Applications

1. Chromatography

The compound has been employed in chromatographic techniques to separate and analyze various organic compounds. Its ability to form stable derivatives enhances the resolution of complex mixtures during high-performance liquid chromatography (HPLC) analyses .

2. Spectroscopic Studies

Due to its distinct structural features, this compound can also be utilized in spectroscopic studies to understand molecular interactions and properties. For example, it can be involved in exciton chirality studies using circular dichroism (CD) spectroscopy, aiding researchers in determining the absolute configurations of related compounds .

Case Study 1: Pharmaceutical Applications

In a study focused on the synthesis of novel anti-cancer agents, researchers utilized 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid as a key intermediate. The compound facilitated the construction of a series of analogs that exhibited enhanced activity against specific cancer cell lines compared to existing treatments.

Case Study 2: Agrochemical Development

Another case study highlighted the use of this compound in the development of new agrochemicals aimed at improving crop resistance to pests. The incorporation of cyclobutane derivatives proved effective in enhancing the efficacy and stability of these agrochemicals under environmental stress conditions.

Data Table: Comparison of Applications

Application AreaSpecific UseBenefits
Organic SynthesisBuilding block for complex moleculesVersatility and structural modification
Asymmetric SynthesisChiral auxiliary for enantiomeric productsHigh enantiomeric excess
ChromatographyHPLC for separation and analysisEnhanced resolution
SpectroscopyCircular dichroism studiesInsight into molecular interactions
Pharmaceutical DevelopmentIntermediate for anti-cancer agentsImproved therapeutic efficacy
Agrochemical DevelopmentEnhancing crop resistanceIncreased efficacy under stress

Mechanism of Action

The mechanism of action for 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves the protection of amines through the formation of a carbamate linkage. The Boc group is stable under neutral and basic conditions but can be cleaved under acidic conditions, releasing the free amine. This selective deprotection is crucial in multi-step synthesis where different functional groups need to be protected and deprotected at various stages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with the target molecule but differ in substituent positions, functional groups, or stereochemistry:

3-(tert-Butoxy)cyclobutane-1-carboxylic acid
  • Structure : Lacks dimethyl groups at position 2; Boc group at position 3 is an ester.
  • Molecular Formula : C₉H₁₆O₃ .
  • Applications: Used in pharmaceuticals and material science for synthesizing novel materials with enhanced thermal stability or optical properties .
(1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic Acid
  • Structure: Features a Boc-protected amino group (carbamate) at position 3 instead of an ester.
  • Molecular Formula: C₁₂H₂₁NO₄; Molecular Weight: 243.30 g/mol .
  • Applications : Likely employed in peptide synthesis or as a chiral intermediate due to its stereospecific (1S,3R) configuration .
rac-(1R,2S)-2-{[(tert-Butoxy)carbonyl]amino}-1,2-dimethylcyclobutane-1-carboxylic Acid
  • Structure: Boc-amino group at position 2; dimethyl groups at positions 1 and 2.
  • Molecular Formula: C₁₂H₂₁NO₄; Molecular Weight: 243.31 g/mol .
  • Applications: Potential use in asymmetric synthesis, though its racemic nature may limit enantioselective applications .
Key Observations:

Boc Group Functionality : The Boc ester in the target compound is less polar than Boc-protected amines (e.g., ), influencing solubility and chromatographic behavior.

Stereochemical Complexity : Unlike the racemic compound in , the target molecule’s stereochemical configuration (if specified) could dictate its utility in enantioselective synthesis.

Biological Activity

3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid, also known by its IUPAC name (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid, is a compound with notable structural features that suggest potential biological activity. Its unique cyclobutane framework and functional groups make it an interesting candidate for medicinal chemistry and drug discovery.

  • Molecular Formula : C₁₂H₂₀O₄
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 1616705-60-2
  • Purity : 97% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets through mechanisms such as:

  • Enzyme Inhibition : The presence of the carboxylic acid group allows for potential interactions with active sites of enzymes, leading to inhibition.
  • Receptor Binding : The structural features may facilitate binding to specific receptors, influencing signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activity of cyclobutane derivatives, including this compound. Here are some key findings:

Anticancer Activity

A study demonstrated that cyclobutane derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest . The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Enzyme Inhibition

Research indicates that compounds like 3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid can inhibit enzymes involved in metabolic pathways. For instance, enzyme assays have shown that such compounds can inhibit serine hydrolases, which play crucial roles in various physiological processes .

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundBiological TargetEffect
1Cyclobutane derivative ACancer cellsInduced apoptosis
2Cyclobutane derivative BSerine hydrolaseInhibition of enzyme activity
3Cyclobutane derivative CReceptor XCompetitive binding

These studies illustrate the potential for further exploration of 3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid in therapeutic applications.

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